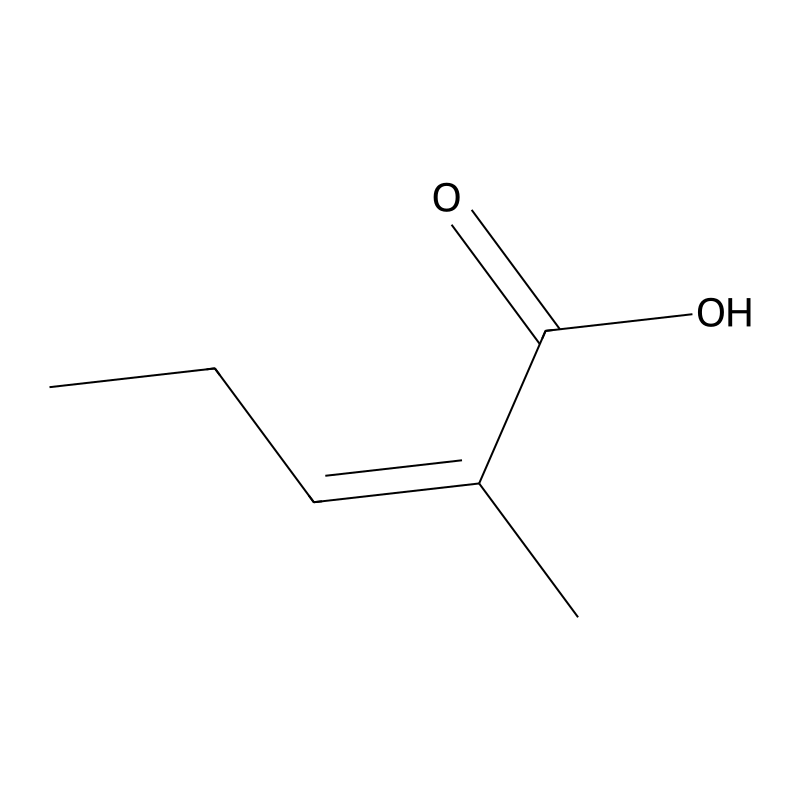2-Methyl-2-pentenoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
2-Methyl-2-pentenoic acid is an organic compound classified as a methyl-branched fatty acid. Its molecular formula is with a molecular weight of approximately 114.14 g/mol. The compound features a double bond between the second and third carbon atoms, making it an unsaturated fatty acid. It is also referred to by its IUPAC name, (2Z)-2-methylpent-2-enoic acid, and has the CAS Registry Number 3142-72-1 .
- Toxicity: Information on the specific toxicity of 2-Methyl-2-pentenoic acid is limited. However, as a carboxylic acid, it may cause mild skin irritation upon contact [].
- Flammability: The exact flammability data is not readily available. However, the presence of a carboxylic acid group suggests moderate flammability [].
- Reactivity: 2-Methyl-2-pentenoic acid may react with strong bases and oxidizing agents [].
Food Science and Flavoring:
- The most prominent application of 2-Methyl-2-pentenoic acid lies in its role as a flavoring agent. It's naturally found in strawberries PubChem and contributes to their characteristic fruity aroma. Due to this, it's used as a food additive, approved by the FDA for use in various food products Sigma-Aldrich: .
Potential Biological Applications:
- Some limited research suggests 2-Methyl-2-pentenoic acid might possess antimicrobial properties. However, more studies are needed to confirm this and explore its potential applications as a natural preservative [reference needed].
Current limitations in research:
- There's a scarcity of scientific research on 2-Methyl-2-pentenoic acid beyond its role as a flavoring agent. More investigations are required to explore its potential biological activities and other scientific applications.
The primary reactions involving 2-methyl-2-pentenoic acid include:
- Esterification: This reaction occurs when the acid reacts with alcohols to form esters, which are commonly used in flavoring and fragrance applications.
- Hydrogenation: The unsaturated bond can be hydrogenated to yield saturated fatty acids, which have different properties and applications .
- Aldol Condensation: This reaction can be utilized in the synthesis of 2-methyl-2-pentenoic acid from propanal under alkaline conditions, leading to the formation of various intermediates before obtaining the final product .
Several methods exist for synthesizing 2-methyl-2-pentenoic acid:
- Aldol Condensation: This method involves reacting propanal with sodium hydroxide under controlled pH conditions to form an intermediate, which is then oxidized to yield 2-methyl-2-pentenoic acid. The process is characterized by mild reaction conditions and reduced environmental impact due to the use of water instead of organic solvents .
- Two-Step Synthesis: An alternative approach includes synthesizing 2-methyl-2-pentanal from propanal followed by oxidation to produce the desired acid .
- Asymmetric Hydrogenation: This method utilizes catalysts to achieve enantioselective hydrogenation, offering a way to produce specific stereoisomers of the compound .
2-Methyl-2-pentenoic acid has several applications:
- Flavoring Agents: It is widely used in food and beverage industries due to its pleasant aroma and flavor profile.
- Fragrance Industry: The compound is also employed in perfumes and cosmetics for its aromatic properties.
- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .
Similar compounds include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Methyl-3-pentenoic acid | C6H10O2 | Has a methyl group on the third carbon |
| 4-Methyl-4-pentenoic acid | C6H10O2 | Features a methyl group on the fourth carbon |
| 2-Pentenoic acid | C5H8O2 | Lacks the methyl branch but has similar structure |
Uniqueness of 2-Methyl-2-Pentenoic Acid
What distinguishes 2-methyl-2-pentenoic acid from its counterparts is its specific methyl branching at the second carbon position combined with its unsaturation. This structural configuration contributes to its unique chemical reactivity and applications in flavoring and fragrance industries compared to other similar compounds that may not possess these characteristics.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Melting Point
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (79.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
2-Pentenoic acid, 2-methyl-, (2E)-: ACTIVE








